Methyl 2-oxo-6-phenylsulfanylhexanoate
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Overview
Description
Methyl 2-oxo-6-phenylsulfanylhexanoate is an organic compound with a unique structure that includes a phenylsulfanyl group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-6-phenylsulfanylhexanoate typically involves the esterification of 2-oxo-6-phenylsulfanylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-6-phenylsulfanylhexanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Methyl 2-oxo-6-phenylsulfonylhexanoate.
Reduction: Methyl 2-hydroxy-6-phenylsulfanylhexanoate.
Substitution: 2-oxo-6-phenylsulfanylhexanoic acid.
Scientific Research Applications
Methyl 2-oxo-6-phenylsulfanylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-phenylsulfanylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
- Methyl 2-oxo-4-phenylsulfanylbutanoate
- Methyl 2-oxo-6-phenylsulfonylhexanoate
- Methyl 2-oxo-6-phenylthiohexanoate
Comparison: Methyl 2-oxo-6-phenylsulfanylhexanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-oxo-6-phenylsulfanylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-16-13(15)12(14)9-5-6-10-17-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFZSOJUQZIOCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCSC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)CCCCSC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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